molecular formula C14H14BrNO2S B14632185 Benzenesulfonamide, 2-bromo-N,4-dimethyl-N-phenyl- CAS No. 56751-79-2

Benzenesulfonamide, 2-bromo-N,4-dimethyl-N-phenyl-

Cat. No.: B14632185
CAS No.: 56751-79-2
M. Wt: 340.24 g/mol
InChI Key: OQNKXFQCVOHLPY-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 2-bromo-N,4-dimethyl-N-phenyl- is an organic compound with the molecular formula C14H14BrNO2S It is a derivative of benzenesulfonamide, characterized by the presence of a bromine atom at the 2-position, and methyl groups at the N and 4-positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 2-bromo-N,4-dimethyl-N-phenyl- typically involves the following steps:

    Nitration: The starting material, benzenesulfonamide, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Bromination: The amine group is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.

    Methylation: Finally, the compound is methylated using methyl iodide or dimethyl sulfate to introduce the methyl groups at the N and 4-positions.

Industrial Production Methods

Industrial production methods for benzenesulfonamide, 2-bromo-N,4-dimethyl-N-phenyl- typically involve large-scale reactions using the same synthetic routes mentioned above. The reactions are carried out in batch or continuous reactors, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 2-bromo-N,4-dimethyl-N-phenyl- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

Benzenesulfonamide, 2-bromo-N,4-dimethyl-N-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzenesulfonamide, 2-bromo-N,4-dimethyl-N-phenyl- involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit enzymes like carbonic anhydrase, leading to anticancer or antimicrobial effects . The bromine atom and methyl groups contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, 2-bromo-N,4-dimethyl-N-phenyl- is unique due to the presence of the bromine atom, which enhances its reactivity and potential applications in various fields. The combination of the bromine atom and methyl groups provides a distinct chemical profile that sets it apart from other benzenesulfonamide derivatives.

Properties

CAS No.

56751-79-2

Molecular Formula

C14H14BrNO2S

Molecular Weight

340.24 g/mol

IUPAC Name

2-bromo-N,4-dimethyl-N-phenylbenzenesulfonamide

InChI

InChI=1S/C14H14BrNO2S/c1-11-8-9-14(13(15)10-11)19(17,18)16(2)12-6-4-3-5-7-12/h3-10H,1-2H3

InChI Key

OQNKXFQCVOHLPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2)Br

Origin of Product

United States

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